3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride
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Overview
Description
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride is a complex organic compound that features a pyridazine ring fused with a pyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a pyridazine derivative, followed by the formation of the pyrrolo[3,4-c]pyrrole ring system through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Shares structural similarities and is used in similar applications.
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides: Another compound with a similar core structure, used in different chemical and biological studies.
Uniqueness
3-Tert-butyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine dihydrochloride is unique due to its specific combination of a pyridazine ring with a pyrrolo[3,4-c]pyrrole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-(6-tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-14(2,3)12-4-5-13(17-16-12)18-8-10-6-15-7-11(10)9-18;;/h4-5,10-11,15H,6-9H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTTZAFKPDIBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CNCC3C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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